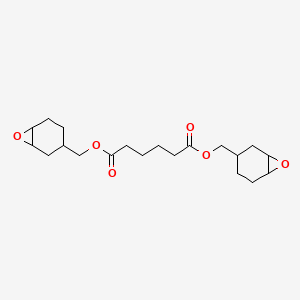

Bis(3,4-epoxycyclohexylmethyl) adipate

Beschreibung

Significance of Cycloaliphatic Epoxy Resins in High-Performance Materials Research

Cycloaliphatic epoxy resins are a cornerstone in the development of advanced materials due to their superior performance characteristics. Unlike their bisphenol-A counterparts, CERs exhibit exceptional resistance to ultraviolet (UV) radiation and weathering, owing to their saturated aliphatic structure. nih.govdaicelchemtech.com This makes them ideal for outdoor coatings and applications requiring long-term environmental durability. westlakeepoxy.com

Furthermore, these resins are known for their low viscosity, which facilitates easier processing and allows for high filler loading in composite formulations. daicelchemtech.comtetrawill.com When cured, they form thermosets with high heat resistance, excellent electrical insulation properties, good adhesion, and low shrinkage. nih.govtetrawill.comtetrawill.com These attributes are critical for applications in demanding fields such as electrical and electronic components, where they are used for encapsulation and as insulation materials. nih.govtetrawill.com Their compatibility with various curing agents, including anhydrides and cationic initiators, offers versatility in tailoring the final properties of the material. nih.govdaicelchemtech.com The combination of thermal stability, electrical resistance, and weatherability positions CERs as a key area of research for creating robust materials for the aerospace, automotive, and electronics industries. tetrawill.com

Role of Bis(3,4-epoxycyclohexylmethyl) Adipate (B1204190) within the Cycloaliphatic Epoxy Resin Class

Bis(3,4-epoxycyclohexylmethyl) adipate, identified by its CAS number 3130-19-6, is a prominent bifunctional cycloaliphatic epoxy resin. cymitquimica.combiosynth.com Its structure consists of two epoxycyclohexyl methyl groups linked by a flexible adipate ester chain. cymitquimica.com This longer molecular chain is a distinguishing feature that imparts significant flexibility and toughness to the cured resin, a desirable characteristic that sets it apart from more rigid epoxy systems. tetrawill.com

This compound retains the hallmark properties of the CER class, including excellent weather resistance, low viscosity, good heat resistance, and superior electrical insulation. tetrawill.com Due to its flexible nature, it is frequently blended with other, more rigid cycloaliphatic epoxy resins, such as 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate, to enhance the toughness and impact resistance of the final cured product without significantly compromising other performance metrics. tetrawill.com This makes it highly valuable in applications like high-performance composites, electronic potting and encapsulation materials, and as a raw material for cationic curing systems. tetrawill.comcymitquimica.com It is particularly suitable for processes like UV stereolithography (SLA) and curing with anhydrides or thermal cationic initiators. tetrawill.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3130-19-6 | cymitquimica.comnih.gov |

| Molecular Formula | C₂₀H₃₀O₆ | cymitquimica.comnih.gov |

| Molecular Weight | ~366.45 g/mol | nih.govpharmaffiliates.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comevitachem.comtetrawill.com |

| Density | ~1.149 g/mL at 25 °C | evitachem.comchemicalbook.com |

| Viscosity | 400 - 750 mPa·s at 25 °C | tetrawill.comevitachem.comhnxinjing.com |

| Epoxy Equivalent Weight | 190 - 210 g/eq | tetrawill.comevitachem.comwatson-int.com |

| Refractive Index | n20/D ~1.493 | chemicalbook.comhsppharma.com |

| Flash Point | 113 °C (235 °F) | tetrawill.comsigmaaldrich.com |

Overview of Current Research Landscape on this compound

The current research landscape for this compound is vibrant, with a focus on leveraging its unique properties for next-generation materials. A significant area of investigation is its application in photocurable 3D printing, particularly in stereolithography (SLA). tetrawill.com Researchers are exploring its use to impart flexibility and toughness to printed objects, which are often brittle when formulated with standard epoxy resins. tetrawill.com Studies have shown that incorporating this adipate-based epoxy into 3D printing resins significantly improves the toughness of the cured material while maintaining the rapid curing speeds required for the process. tetrawill.com

Another active research direction involves its use in advanced composite materials and coatings. tetrawill.comcymitquimica.com Its excellent adhesion and chemical resistance make it a candidate for protective coatings on various substrates, including food packaging materials. cymitquimica.comevitachem.comchemicalbook.com In composites, its ability to enhance toughness is being explored to create materials with improved dynamic flexural properties and fatigue resistance. acs.org Research also extends to its synthesis and modification, aiming to create novel structures with tailored properties. evitachem.comgoogle.com Furthermore, its curing behavior with different systems, such as anhydrides and photoinitiators, continues to be studied to optimize reaction kinetics and the final performance of the thermoset for specialized applications like electronic and electrical packaging. nih.govtetrawill.com

Table 2: Research Findings on Cured Systems Containing this compound

| Research Area | Finding | Source(s) |

|---|---|---|

| 3D Printing (SLA) | When used as the main cycloaliphatic epoxy resin in a photopolymer formulation, it significantly improves the toughness of the cured material compared to systems based on TTA21. | tetrawill.com |

| Cationic Curing | Suitable for UV SLA, anhydride (B1165640), and thermal cationic curing methods. | tetrawill.com |

| Dilution Ability | Shows a strong dilution effect in formulations, with a notable decrease in viscosity when the addition amount exceeds 20%. | tetrawill.com |

| Thermal Properties | A formulation with MHHPA anhydride and an accelerator showed a glass transition temperature (Tg) of 133 °C. | tetrawill.com |

| Toughness Modification | Often used in combination with other cycloaliphatic epoxy resins to improve the toughness of the cured product. | tetrawill.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUWPHRCMMMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68924-34-5 | |

| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68924-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5051997 | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3130-19-6 | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3,4-epoxycyclohexylmethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(3,4-EPOXYCYCLOHEXYLMETHYL) ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3006WLL1W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Design for Bis 3,4 Epoxycyclohexylmethyl Adipate

Established Synthetic Pathways for Bis(3,4-epoxycyclohexylmethyl) Adipate (B1204190)

The conventional and most established industrial synthesis of bis(3,4-epoxycyclohexylmethyl) adipate is a two-step process. This process begins with the esterification of adipic acid with 3-cyclohexene-1-methanol (B142571), followed by the epoxidation of the resulting diester. evitachem.com

Step 1: Esterification

The initial step involves the reaction of adipic acid with two equivalents of 3-cyclohexene-1-methanol to form bis(cyclohexenylmethyl) adipate. This reaction is typically catalyzed by an acid. Various catalysts have been investigated to optimize this process, including homogeneous catalysts like triethylamine (B128534) and heterogeneous catalysts such as aluminum hydroxide (B78521) and ion-exchange resins. evitachem.com The use of heterogeneous catalysts is often preferred in industrial settings due to the ease of separation from the reaction mixture.

A study on the esterification of adipic acid with methanol (B129727) using the ion-exchange resin Amberlyst 15 demonstrated that increasing the temperature and catalyst loading enhances the reaction rate and conversion of the acid. sphinxsai.com While this study used methanol, the principles are applicable to the esterification with 3-cyclohexene-1-methanol. Another study on the esterification of adipic acid with 1,6-hexanediol (B165255) catalyzed by tetrabutyl titanate showed that the reaction rate increases with higher temperatures and catalyst concentrations. journalajocs.com

| Catalyst Type | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Aluminum hydroxide | 100 | 3 | 97 |

| Triethylamine | 80 | 4 | 95 |

| Ion-exchange resin | 90 | 2.5 | 98 |

This table presents data on the catalytic performance in the esterification of adipic acid with 3-cyclohexene-1-methanol under different conditions. evitachem.com

Step 2: Epoxidation

The second step is the epoxidation of the carbon-carbon double bonds in the cyclohexenyl groups of bis(cyclohexenylmethyl) adipate. This is a critical step that introduces the reactive epoxy functionalities. The most common epoxidizing agents used are peroxy acids, such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA). evitachem.comyoutube.com

The reaction with peroxy acids is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond, forming the epoxide ring. youtube.comyoutube.com The choice of epoxidizing agent and reaction conditions is crucial to maximize the yield and minimize side reactions, such as the opening of the newly formed epoxy ring. For instance, carrying out the epoxidation at controlled temperatures, typically between 30-50°C, helps to suppress these undesirable side reactions. evitachem.com

Exploration of Renewable and Bio-based Precursors for this compound Synthesis

The increasing demand for sustainable chemical processes has driven research into the use of renewable and bio-based precursors for the synthesis of this compound. This involves finding green routes to both adipic acid and 3-cyclohexene-1-methanol.

Bio-based Adipic Acid

Traditionally, adipic acid is produced from petroleum-based feedstocks. However, significant progress has been made in developing bio-based routes to this important dicarboxylic acid. One promising approach involves the catalytic oxidation of cyclohexene (B86901), which can be derived from biomass. rsc.org Another avenue is the direct fermentation of sugars or the chemo-catalytic conversion of biomass-derived platform molecules like furfural (B47365) into adipic acid. mdpi.comnih.gov

Renewable 3-Cyclohexene-1-methanol

The synthesis of 3-cyclohexene-1-methanol from renewable resources presents a more significant challenge. One potential pathway is through the catalytic conversion of furfural, a key biomass-derived platform chemical. researchgate.netresearchgate.net Furfural can be obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. nih.gov Research is ongoing to develop efficient catalytic systems for the multi-step transformation of furfural into 3-cyclohexene-1-methanol. This would involve a series of reactions, potentially including hydrogenation, ring rearrangement, and reduction.

Another approach to obtaining the cyclohexene ring structure from biomass is through the Diels-Alder reaction. acs.orglibretexts.orgresearchgate.netmasterorganicchemistry.com This reaction involves the cycloaddition of a conjugated diene with a dienophile. Biomass can be a source of various dienes and dienophiles, which, through carefully designed catalytic processes, could lead to the synthesis of cyclohexene derivatives that can be further converted to 3-cyclohexene-1-methanol.

Advanced Chemical Synthesis Techniques for Tailored this compound Structures

To meet the demands of advanced applications, researchers are exploring novel synthesis techniques to produce this compound with tailored structures and properties.

Microreactor Technology

One of the most significant advancements is the use of microreactor technology, also known as flow chemistry. evitachem.combeilstein-journals.org This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. beilstein-journals.org The synthesis of this compound in a microreactor has been shown to be highly efficient, particularly for the epoxidation step, where the excellent heat and mass transfer characteristics of the microreactor minimize side reactions and enhance product selectivity. evitachem.com

Functionalized Derivatives

Research is also focused on synthesizing derivatives of this compound to enhance specific properties like thermal stability. For example, blending with other epoxy resins, such as those containing ether-ether-ketone groups, has been investigated to improve the thermal properties of the cured material. researchgate.net While this approach modifies the final polymer network, direct modification of the this compound molecule itself is an area of active research. This could involve introducing different functional groups into the adipate backbone or on the cyclohexyl ring to impart desired characteristics to the resulting epoxy resin.

Polymerization and Curing Mechanisms of Bis 3,4 Epoxycyclohexylmethyl Adipate

Cationic Ring-Opening Polymerization of Bis(3,4-epoxycyclohexylmethyl) Adipate (B1204190)

Cationic polymerization is a highly efficient method for curing cycloaliphatic epoxy resins like Bis(3,4-epoxycyclohexylmethyl) adipate. tetrawill.com This process is initiated by strong protic acids generated from various initiators, which attack the oxygen atom of the epoxy ring. This leads to the opening of the ring and the formation of a carbocation or an oxonium ion, which then propagates by reacting with other monomer units. nih.govperstorp.com A key advantage of this mechanism is its insensitivity to oxygen, meaning it does not require an inert atmosphere, unlike free-radical polymerization. nih.gov Furthermore, the reaction can persist even after the initial energy source (heat or light) is removed, a phenomenon known as "dark reaction" or "living polymerization," which can lead to higher conversion rates. nih.govperstorp.com

Thermal curing via a cationic mechanism offers a robust method for polymerizing this compound, particularly for applications where UV light cannot penetrate, such as in thick components or filled composites. tetrawill.com The process relies on thermal cationic initiators that decompose upon heating to produce the strong acids necessary to initiate ring-opening polymerization. tetrawill.com

The reaction proceeds through three main stages:

Chain Initiation: A thermal initiator, upon heating, generates a strong protonic acid (H+). This acid protonates the oxygen atom of an epoxy group on the this compound molecule.

Chain Propagation: The protonated epoxy ring becomes unstable and opens, forming a secondary carbocation. This active center then reacts with another epoxy group from a different monomer molecule, propagating the polymer chain.

Chain Termination: The polymerization process can be terminated through various mechanisms, including reaction with impurities or recombination with the counter-ion.

Cycloaliphatic epoxy resins exhibit significantly higher reactivity in thermal cationic curing compared to standard bisphenol A (BPA) epoxy resins. tetrawill.com This enhanced reactivity allows for curing to be completed at lower temperatures and in shorter timeframes. tetrawill.com

Table 1: Comparison of Thermal Curing Systems for Cycloaliphatic vs. Bisphenol A Epoxy Resins

| Property | Cycloaliphatic Epoxy (e.g., TTA21*) | Bisphenol A Epoxy (e.g., EP128) |

|---|---|---|

| Curing Type | Thermal Cationic | Anhydride (B1165640) Curing |

| Onset Temperature (°C) | Lower | Higher |

| Peak Temperature (°C) | Lower | Higher |

| Reaction Activity | High | Low |

| Suitability | Well-suited for thermal cationic cure | Not well-suited for thermal cationic cure |

Note: Data presented for TTA21 (3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate) is representative of the high reactivity of cycloaliphatic epoxies in thermal cationic systems. tetrawill.com

UV-initiated cationic photopolymerization is a rapid and energy-efficient method for curing this compound, widely used in coatings, inks, and 3D printing. arkema.comtetrawill.com The process is initiated by photoinitiators that, upon exposure to UV radiation, generate the superacids required for ring-opening. eu-japan.eu

The photoreactivity and final conversion rate are influenced by several factors. For instance, the polymerization rate and conversion increase significantly with rising temperatures, as molecular thermal motion enhances the probability of collisions between active species. tetrawill.com The presence of moisture can also have a chain-extending effect, which helps overcome steric hindrance and facilitates the attack on the carbon cation, thereby increasing the conversion rate. tetrawill.com

The choice of photoinitiator is critical for the efficiency of UV-initiated cationic polymerization. The most common types are onium salts, such as diaryliodonium and triarylsulfonium salts. nih.govperstorp.com These compounds absorb UV light, leading to both homolytic and heterolytic cleavage, which ultimately produces a strong acid that initiates the polymerization. nih.gov

Diaryliodonium Salts: These salts (e.g., bis(4-methylphenyl)iodonium hexafluorophosphate) are effective photoacid generators. uvebtech.com They can be used in conjunction with photosensitizers to broaden their spectral response into the visible light range. evitachem.comuvebtech.com

Triarylsulfonium Salts: These salts (e.g., triarylsulfonium hexafluoroantimonate) are also highly efficient photoinitiators for cationic polymerization. nih.gov

The photoreactivity of the system can be enhanced by using photosensitizers. These molecules absorb light at wavelengths where the primary photoinitiator has poor absorption and then transfer energy to the initiator, triggering its decomposition. uvebtech.com Common sensitizers include camphorquinone, thioxanthone derivatives, and anthracene. evitachem.comnih.govuvebtech.com For example, camphorquinone can be used with diaryliodonium salts to enable curing with blue light. evitachem.com

Table 2: Common Photoinitiator Systems for Cationic UV Curing of this compound

| Photoinitiator Type | Chemical Name/Class | Sensitizer Example | Wavelength Range |

|---|---|---|---|

| Diaryliodonium Salt | Bis(4-methylphenyl)iodonium hexafluorophosphate | 2-Isopropylthioxanthone (ITX) | UV, Visible (with sensitizer) |

| Diaryliodonium Salt | Diphenyliodonium hexafluoroantimonate | Camphorquinone | Visible (Blue Light) |

| Triarylsulfonium Salt | Triarylsulfonium hexafluoroantimonate salts | Anthracene | UV |

UV-Initiated Cationic Photopolymerization of this compound

Anionic Polymerization Pathways for this compound

While cationic polymerization is the predominant ionic pathway for cycloaliphatic epoxides, anionic polymerization can also occur, particularly under specific conditions. Anionic ring-opening polymerization is initiated by nucleophiles, such as alkoxides, hydroxides, or tertiary amines.

In the context of anhydride curing systems, the reaction can proceed as an alternating anionic polymerization when a catalyst like a tertiary amine is present. researchgate.net The mechanism involves the nucleophilic attack of the initiator on one of the carbon atoms of the epoxy ring. This opens the ring and generates an alkoxide anion, which then propagates the polymerization by attacking another epoxy ring. This pathway is generally slower for cycloaliphatic epoxies compared to glycidyl ether-based epoxies due to the steric hindrance associated with the cycloaliphatic ring structure. tetrawill.com

Step-Growth Polymerization of this compound with Coreactants

Step-growth polymerization involves the reaction between two different multifunctional monomers to form dimers, trimers, and eventually a cross-linked polymer network. wikipedia.org For this compound, this typically involves a coreactant, or hardener, that reacts with the epoxy groups. A primary example of this is curing with acid anhydrides. researchgate.net

Anhydride curing is a widely used method for creating epoxy thermosets with superior thermal and mechanical properties, as well as excellent electrical insulation. acs.orgtetrawill.com Common anhydrides used for curing cycloaliphatic resins include 4-methylhexahydrophthalic anhydride (MHHPA). acs.orgtetrawill.com The curing reaction can proceed through different pathways depending on the presence of a catalyst.

Non-catalyzed Mechanism: In the absence of a catalyst, the reaction is typically initiated by hydroxyl groups (present as impurities in the epoxy resin) reacting with the anhydride to form a monoester with a free carboxylic acid group. This carboxylic acid then reacts with an epoxy group, generating a new hydroxyl group that can continue the reaction cycle. researchgate.netresearchgate.net

Catalyzed Mechanism: In the presence of a catalyst, such as a tertiary amine, the reaction is initiated by the catalyst opening the anhydride ring to form a zwitterion. This complex then attacks an epoxy ring, initiating an alternating anionic copolymerization of epoxy and anhydride groups. researchgate.net

The resulting cross-linked network is formed through esterification and etherification reactions. evitachem.com Systems based on this compound cured with MHHPA demonstrate a slower curing rate compared to other cycloaliphatic epoxies like (3′,4′-epoxycyclohexane) methyl-3,4-epoxycyclohexyl-carboxylate (CE), but they offer distinct mechanical properties due to the flexible adipate chain. acs.org For example, a cured system of this compound (BA) with MHHPA shows a lower Young's modulus but improved initial degradation temperature compared to a similar system with CE. acs.org

Table 3: Comparative Properties of Anhydride-Cured Cycloaliphatic Epoxy Resins

| Resin System | Reaction Activation Energy (kJ/mol) | Curing Rate | Young's Modulus (GPa) | Initial Degradation Temperature (°C) |

|---|---|---|---|---|

| BA/MHHPA | Lower | Faster | 2.5 | 360 |

| CE/MHHPA | Higher | Slower | 3.0 | 355 |

| BE/MHHPA* | Highest | Slowest | 3.2 | 383 |

BA = this compound; CE = (3′,4′-epoxycyclohexane) methyl-3,4-epoxycyclohexyl-carboxylate; BE = Hexahydrophthalic acid bis(3,4-epoxycyclohexylmethyl) ester. Data sourced from a comparative study. acs.org

Anhydride Curing Systems for this compound

Role of Anhydride Structure on Curing Performance

The curing of this compound with anhydride hardeners is a common method for producing thermosetting polymers with desirable thermal and mechanical properties. evitachem.com The reaction mechanism involves the ring-opening of the epoxy group. Initially, a hydroxyl group (present as an impurity or intentionally added as an accelerator) reacts with an anhydride group to form a carboxylic acid. tri-iso.com This newly formed acid group then reacts with an epoxy group, generating another hydroxyl group which can continue the reaction with another anhydride molecule. tri-iso.com This process of esterification and etherification reactions leads to a highly cross-linked, three-dimensional polymer network. evitachem.comtri-iso.com Common anhydride curing agents include methylhexahydrophthalic anhydride (MHHPA), which is often used for thermal curing of cycloaliphatic epoxy resins due to its low viscosity and excellent curing performance. tetrawill.comtetrawill.com

The structure of the epoxy resin itself plays a significant role in the curing kinetics and the final properties of the cured material. This compound, often referred to as BA in literature, possesses a long, flexible aliphatic adipate chain linking the two epoxycyclohexyl groups. evitachem.com This flexibility distinguishes it from more rigid cycloaliphatic epoxy structures, such as (3',4'-epoxycyclohexane)methyl-3,4-epoxycyclohexyl-carboxylate (CE).

In a comparative study using MHHPA as the curing agent, this compound (BA) demonstrated a lower reaction activation energy and a faster curing rate compared to a more rigid cycloaliphatic epoxy resin, hexahydrophthalic acid bis(3,4-epoxycyclohexylmethyl) ester (BE). researchgate.net However, the resulting cured material from the more rigid BE resin exhibited a higher loss modulus, Young's modulus, and initial degradation temperature compared to the cured BA resin. researchgate.net This suggests that while the flexible adipate structure in BA facilitates a faster cure, it results in a polymer network with lower thermal stability and stiffness compared to resins with more rigid backbones. researchgate.net

Table 1: Comparison of Properties for Anhydride-Cured Cycloaliphatic Epoxy Resins

| Property | BA/MHHPA | BE/MHHPA |

| Young's Modulus | Lower | 31% Higher than BA/MHHPA |

| Initial Degradation Temp. | Lower | 6.4% Higher than BA/MHHPA |

| Loss Modulus | Lower | 24% Higher than BA/MHHPA |

| Curing Rate | Faster | Slower |

| Reaction Activation Energy | Lower | Higher |

| Data sourced from a comparative study of different cycloaliphatic epoxy resins cured with MHHPA. researchgate.net |

Amine-Based Curing Agents in this compound Systems

While amine curing agents are widely used for conventional bisphenol A (BPA) based epoxy resins, their reaction with cycloaliphatic epoxy resins like this compound is significantly slower. tetrawill.com This reduced reactivity is due to the steric hindrance of the internal epoxy group on the cycloaliphatic ring, compared to the terminal epoxy group in BPA resins. tetrawill.com Consequently, curing cycloaliphatic epoxies with amines typically requires high temperatures and extended curing times to achieve a sufficient degree of cross-linking. tetrawill.com To make the reaction more practical for industrial applications, catalysts such as boron trifluoride complexes can be incorporated into the system. tetrawill.com These catalysts promote the cationic polymerization of the epoxy groups, enabling a high-temperature, short-time cure. tetrawill.com

Aliphatic and Aromatic Amine Hardener Effects

Amine hardeners are broadly categorized into aliphatic, cycloaliphatic, and aromatic types, each imparting different characteristics to the cured epoxy system. nadkarnispc.comthreebond.co.jp

Aliphatic Amines: These hardeners are known for their high reactivity and ability to cure epoxy resins at room temperature. threebond.co.jpizelkimya.com They generally produce cured systems with good chemical resistance and flexibility. nadkarnispc.com However, the reaction is highly exothermic, leading to a short pot life. threebond.co.jp When used with this compound, their inherent high reactivity might partially overcome the low reactivity of the cycloaliphatic epoxy, but elevated temperatures would likely still be necessary for a full cure. tetrawill.com The resulting material would benefit from the flexibility of both the adipate backbone and the aliphatic amine.

Aromatic Amines: Compared to aliphatic amines, aromatic amines have lower basicity and react much more slowly with epoxy resins at room temperature due to steric hindrance from the aromatic rings. threebond.co.jpizelkimya.com They typically require thermal curing at elevated temperatures. izelkimya.com The resulting cured products, however, exhibit superior heat resistance and chemical resistance. izelkimya.com For a this compound system, using an aromatic amine would necessitate a high-temperature curing schedule, but could yield a thermoset with enhanced thermal stability and chemical durability, properties contributed by the rigid aromatic structure of the hardener. izelkimya.comkemipex.com

Table 2: General Characteristics of Amine Hardeners

| Hardener Type | Reactivity / Cure Speed | Curing Temperature | Key Properties of Cured Resin |

| Aliphatic Amine | Fast izelkimya.com | Room Temperature / Low Heat threebond.co.jp | Good flexibility, good chemical resistance nadkarnispc.com |

| Aromatic Amine | Slow izelkimya.com | Elevated izelkimya.com | High heat resistance, high chemical resistance izelkimya.comkemipex.com |

Active Ester Curing Approaches for this compound

Active ester curing represents an alternative approach for cycloaliphatic epoxy resins, offering a pathway to produce materials with excellent dielectric properties. acs.org Unlike traditional amine or anhydride curing, the active ester curing process does not generate hydroxyl groups, which is advantageous for creating low dielectric epoxy resins suitable for applications like electronic packaging. acs.org

A recent study investigated the curing of this compound (BEA) with an active ester hardener, triacetyl resveratrol (TAR), using 4-dimethylaminopyridine (DMAP) as a catalyst. acs.org The research demonstrated that a complete curing reaction could be achieved at temperatures around 150 °C. acs.org The resulting BEA/TAR resin exhibited superior properties compared to traditional anhydride-cured cycloaliphatic epoxy systems. acs.org Specifically, it showed excellent thermal stability with a 5% weight loss temperature (Td5%) of 347 °C, good mechanical strength, and favorable dielectric properties. acs.org These findings highlight the potential of active ester curing to expand the range of suitable hardeners for cycloaliphatic resins like this compound. acs.org

Table 3: Properties of Active Ester-Cured this compound (BEA/TAR System)

| Property | Value |

| Curing Temperature | ~150 °C |

| Catalyst | 4-dimethylaminopyridine (DMAP) |

| Mechanical Strength (Flexural) | 71.4 MPa |

| Thermal Stability (Td5%) | 347 °C |

| Dielectric Constant (@ 10 MHz) | 3.95 |

| Data sourced from a study on active ester cured cycloaliphatic epoxy resins. acs.org |

Novel Curing Agents and Their Impact on this compound Network Formation

Research into novel curing agents aims to overcome the inherent processing challenges associated with cycloaliphatic epoxy resins, such as the high temperatures required for amine curing. google.com One area of development is in new cycloaliphatic amine structures designed for enhanced reactivity. A patent has described the use of N-(3-aminopropyl) cyclohexylamine (APCHA) in combination with other hydrogenated amine products as a main curing agent for epoxy resins. google.com

This type of novel curing agent is designed to achieve a full cure at significantly lower temperatures than conventional cycloaliphatic amines while maintaining good mechanical, thermal, and chemical performance in the final product. google.com Using such advanced hardeners with this compound could enable lower-temperature processing, reducing energy costs and thermal stress on components during manufacturing. The specific structure of these amines is intended to reduce the activation energy of the curing reaction, thereby accelerating network formation without compromising the desirable properties of the cycloaliphatic epoxy system. google.com

Hybrid Polymerization Systems Incorporating this compound

This compound can be incorporated into hybrid polymerization systems to create materials with tailored properties. tetrawill.com A significant example is the use of free radical-cationic hybrid photopolymerization systems. tetrawill.com Cycloaliphatic epoxy resins undergo cationic photopolymerization, which offers advantages like low volume shrinkage and strong adhesion. tetrawill.com However, cationic polymerization can be slower than free-radical polymerization. mdpi.com

Curing Kinetics and Reaction Dynamics of Bis 3,4 Epoxycyclohexylmethyl Adipate Systems

Experimental Techniques for Curing Kinetics Analysis

A variety of analytical techniques are used to monitor the chemical and physical changes that occur during the curing of Bis(3,4-epoxycyclohexylmethyl) adipate (B1204190). These methods provide the raw data necessary for the kinetic modeling discussed above. oup.com

Differential Scanning Calorimetry (DSC) is a primary technique for studying the cure kinetics of thermosetting resins. researchgate.net It measures the heat flow into or out of a sample as a function of temperature or time. Since the curing of epoxy is an exothermic process, DSC can directly measure the heat of reaction. The total enthalpy (ΔH) evolved is proportional to the total number of bonds formed, and the rate of heat evolution is proportional to the reaction rate. researchgate.nettainstruments.com

In non-isothermal DSC, the sample is heated at a constant rate, and the resulting exothermic peak provides information on the temperature range of curing and the total heat of reaction. shimadzu.com Performing these scans at multiple heating rates provides the necessary data for isoconversional analysis. researchgate.net Isothermal DSC, where the sample is held at a constant temperature, can be used to determine the time to reach a certain degree of cure at a specific processing temperature. shimadzu.com

For UV-curable systems, Photo-DSC is an indispensable tool. netzsch.com This technique equips a standard DSC with a UV light source, allowing for the in-situ initiation and monitoring of photopolymerization. It can quantify key parameters such as the heat of reaction, induction time, and the rate of polymerization under specific irradiation conditions (e.g., light intensity, wavelength). netzsch.com This is particularly relevant for the cationic photopolymerization of cycloaliphatic epoxides. mdpi.com

Table 3: Curing Parameters Determined by DSC for a Cycloaliphatic Epoxy System

| Curing Agent | Peak Exotherm Temp (°C) | Total Enthalpy ΔH (J/g) | Glass Transition Temp (Tg) of Cured Resin (°C) |

| Methylhexahydrophthalic anhydride (B1165640) | ~180-220 | Varies | >200 |

Data is representative for a system containing a cycloaliphatic epoxy (ERL-4221) cured with MHHPA, demonstrating the type of data obtained from DSC analysis. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the chemical changes during curing in real-time. radtech.orgnih.gov It works by tracking the changes in the absorbance of specific infrared bands corresponding to the functional groups involved in the reaction.

For epoxy resins, the curing process can be followed by monitoring the disappearance of the characteristic absorption band of the epoxide ring. researchgate.net For cycloaliphatic epoxides, this peak is typically observed around 790 cm⁻¹. radtech.org The degree of conversion (α) at any given time can be calculated by comparing the peak area or height at that time to its initial value, often using a stable, non-reacting peak as an internal standard to normalize the data. nih.govresearchgate.net Real-time FTIR allows for the continuous monitoring of the reaction, providing detailed kinetic profiles that show the rate of epoxide consumption under different conditions. vot.pl

Table 4: Key FTIR Absorption Bands for Monitoring Cycloaliphatic Epoxy Curing

| Wavenumber (cm⁻¹) | Functional Group Assignment | Change During Curing |

| ~790 cm⁻¹ | C-O-C stretch of the cycloaliphatic epoxide ring | Decreases |

| ~3056 cm⁻¹ | C-H stretch of the epoxide ring | Decreases |

| ~3200-3600 cm⁻¹ | O-H stretch (hydroxyl group) | Increases |

| ~1050-1150 cm⁻¹ | C-O stretch of linear ether bond | Increases |

This table provides a summary of characteristic IR bands used to track the cationic polymerization of epoxy monomers. nih.govvot.pl

Rheology is the study of the flow and deformation of matter, and it provides critical information about the changes in the physical state of the resin during curing. researchgate.net As the curing reaction proceeds, the low-viscosity liquid monomer is converted into a high-molecular-weight, crosslinked network, leading to dramatic changes in its viscoelastic properties. mdpi.com A rheometer is used to measure properties such as viscosity (η), storage modulus (G'), and loss modulus (G''). nih.gov

Key events in the curing process can be identified through rheological measurements:

Gelation: This is the point at which an infinite, crosslinked network is formed. Rheologically, it is often identified as the crossover point where the storage modulus (G', representing the elastic component) becomes equal to the loss modulus (G'', representing the viscous component). nih.gov After the gel point, the material no longer flows and behaves more like a solid.

Vitrification: This occurs when the glass transition temperature (Tg) of the curing system rises to the curing temperature. researchgate.net At this point, molecular mobility is severely restricted, and the reaction rate slows down dramatically, becoming diffusion-controlled. This is observed as a sharp increase in viscosity and the storage modulus plateauing. researchgate.net

Chemorheology combines kinetic and rheological models to predict the viscosity evolution as a function of time, temperature, and degree of conversion, which is essential for process modeling and optimization. mdpi.comscilit.com

Table 5: Rheological Events During Isothermal Curing of an Epoxy Resin

| Curing Temperature (°C) | Gelation Time (minutes) | Vitrification Time (minutes) |

| 140 | 38 | 95 |

| 150 | 25 | 60 |

| 160 | 18 | 42 |

| 170 | 13 | 30 |

This table shows representative data for an epoxy system, illustrating that both gelation and vitrification occur faster at higher isothermal curing temperatures. researchgate.net

Influence of Curing Conditions on Reaction Rate and Conversion

The kinetics of the curing process for Bis(3,4-epoxycyclohexylmethyl) adipate, a cycloaliphatic epoxy resin, are highly sensitive to the conditions under which the polymerization is carried out. The reaction rate and the final degree of conversion, which dictate the ultimate properties of the thermoset material, are significantly influenced by thermal conditions, the concentration of initiators and catalysts, and the presence of comonomers or diluents.

Effects of Temperature and Isothermal Conditions

Temperature is a critical parameter in the curing of epoxy resins, as it directly affects the rate of the chemical reactions between the epoxy resin and the curing agent. Generally, higher temperatures accelerate the curing process by increasing molecular motion, which leads to more frequent and energetic collisions between reactive groups.

The curing of cycloaliphatic epoxy resins can be initiated by thermal energy, typically in the presence of a curing agent like an anhydride. The reaction rate increases with rising temperature. However, the relationship is not always linear, and excessively high temperatures can lead to rapid, uncontrolled exothermic reactions, potentially causing defects like cracking or warping in the final product. Conversely, if the temperature is too low, the curing reaction may be exceedingly slow or may not proceed to completion, resulting in a partially cured material with inferior mechanical and thermal properties.

Under isothermal conditions, where the curing is performed at a constant temperature, the reaction kinetics can become more complex. Initially, the reaction proceeds at a rate determined by the temperature. However, as the cross-linking reaction advances, the viscosity of the system increases, and its glass transition temperature (Tg) rises. If the isothermal curing temperature is significantly below the ultimate Tg of the fully cured network, a phenomenon known as vitrification can occur. Vitrification happens when the Tg of the reacting system approaches the curing temperature, causing the material to transition from a rubbery or liquid state to a glassy state. This transition severely restricts molecular mobility, causing the reaction to slow down dramatically and effectively stop before reaching full conversion. The reaction then switches from being kinetically controlled to being diffusion-controlled. Therefore, to achieve a high degree of conversion, the curing temperature should be selected to be significantly above the final Tg of the resin system.

The effect of curing temperature and time on the degree of conversion for an epoxy resin system is illustrated in the table below. As temperature and time increase, the conversion of the epoxide groups progresses, leading to a more completely cured network.

| Curing Temperature (°C) | Curing Time (min) | Degree of Conversion (%) |

|---|---|---|

| 135 | 15 | ~75 |

| 135 | 30 | ~85 |

| 160 | 15 | >90 |

| 160 | 30 | >95 |

| 200 | 15 | ~98 |

| 200 | 30 | >99 |

Impact of Initiator and Catalyst Concentration

The curing of this compound can be initiated through various mechanisms, including cationic polymerization or reaction with anhydride hardeners. In both cases, initiators and catalysts play a pivotal role in determining the reaction kinetics.

In cationic ring-opening polymerization, initiators such as diaryliodonium salts are used. evitachem.com Upon exposure to energy (e.g., UV light or heat), these initiators generate a cationic species that attacks the epoxy ring, initiating the polymerization chain reaction. The concentration of the initiator has a direct and positive effect on the reaction rate and the degree of conversion. researchgate.net A higher concentration of initiator leads to the generation of more active centers, which accelerates the polymerization process. However, this effect is not limitless; at a certain point, increasing the initiator concentration may not significantly improve the reaction rate and can sometimes negatively affect the properties of the final polymer network. tetrawill.com

The table below demonstrates the conceptual relationship between catalyst concentration and key curing parameters for an epoxy-anhydride system.

| Catalyst Concentration (wt% of resin) | Gel Time at 120°C (min) | Time to 95% Conversion (min) |

|---|---|---|

| 0.5 | 45 | 120 |

| 1.0 | 25 | 80 |

| 1.5 | 15 | 60 |

| 2.0 | 12 | 55 |

Role of Comonomers and Diluents on Reaction Kinetics

The reaction kinetics of this compound can be significantly altered by the inclusion of comonomers and diluents. These additives are often used to modify the properties of the uncured resin (such as viscosity) or the final cured polymer (such as flexibility, toughness, or thermal stability).

Comonomers , which are molecules that can participate in the polymerization reaction, are often polyols (compounds with multiple hydroxyl groups). These hydroxyl groups can react with the epoxy rings, incorporating the comonomer into the final polymer network. This reaction not only affects the stoichiometry of the system but also influences the reaction rate. For example, the reaction of this compound with a multifunctional hydroxy compound like pentaerythritol ethoxylate proceeds at elevated temperatures in the presence of a catalyst. The rate of this reaction can be monitored by the decrease in the epoxide content over time. The addition of such comonomers can increase the crosslink density and modify the final network structure.

The data below, derived from patent literature, shows the progression of the reaction between a cycloaliphatic epoxy and a polyol comonomer, indicated by the reduction in epoxy value.

| Reactant System | Reaction Time at 150°C (hours) | Initial Epoxide Value (mol/kg) | Final Epoxide Value (mol/kg) |

|---|---|---|---|

| This compound + Pentaerythritol Ethoxylate | 4 | 4.9 | 2.6 |

| 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate + Tripropylene Glycol | 12 | 7.3 | 4.7 |

| 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate + Pentaerythritol Ethoxylate | 4 | 7.3 | 3.6 |

Diluents are added primarily to reduce the viscosity of the epoxy resin, which improves handling and processing, particularly in applications like coatings and composites. Diluents can be classified as reactive or non-reactive.

Non-reactive diluents do not participate in the curing reaction. They simply act as solvents to lower viscosity. While effective in this role, they can plasticize the final polymer, leading to a decrease in properties such as tensile strength, thermal resistance, and chemical resistance. Some non-reactive diluents, like nonyl phenol, contain phenolic groups that can accelerate the epoxy-amine curing reaction.

The choice and amount of comonomer or diluent must be carefully considered, as they create a trade-off between processing characteristics and the final performance of the cured this compound system.

Structure Reactivity Relationships and Polymer Network Architecture of Bis 3,4 Epoxycyclohexylmethyl Adipate Thermosets

Impact of Molecular Structure on the Reactivity of Bis(3,4-epoxycyclohexylmethyl) Adipate (B1204190)

The reactivity of the epoxy groups in bis(3,4-epoxycyclohexylmethyl) adipate is governed by a combination of steric and electronic factors originating from its constituent cyclohexyl and adipate moieties. These features distinguish its curing behavior from other common epoxy resins.

The epoxy groups of this compound are located on cyclohexyl rings, making them internal or cycloaliphatic epoxy groups. This structure presents significant steric hindrance compared to the terminal glycidyl ether epoxy groups found in resins like diglycidyl ether of bisphenol A (DGEBA). The carbon atoms of the epoxy ring are sterically shielded by the adjacent atoms of the cyclohexane ring, which can reduce their accessibility to nucleophilic or cationic attack. tetrawill.com This steric hindrance leads to a generally lower reaction activity compared to terminal epoxides, particularly in reactions with nucleophiles like amines. tetrawill.com

The central adipate moiety, a linear aliphatic ester chain, imparts significant flexibility to the molecule. This flexibility can influence reactivity by affecting the mobility of the reactive epoxy ends of the molecule. The ester groups within the adipate chain are electron-withdrawing, which can have a modest electronic influence on the distant epoxy groups, but this effect is generally considered less significant than the steric factors of the cyclohexyl rings. The primary role of the adipate linker is to control the distance and flexibility between the two epoxy functional groups, which in turn affects the architecture and properties of the resulting polymer network. evitachem.com

When compared to other widely used cycloaliphatic diepoxy resins, this compound exhibits distinct reactivity profiles. A common point of comparison is 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC).

Reactivity: Both this compound and ECC are less reactive towards nucleophilic curing agents like amines than aromatic resins due to the steric hindrance of the cycloaliphatic epoxy group. tetrawill.comresearchgate.net They are most effectively cured via cationic ring-opening polymerization, often initiated by photoinitiators (UV curing) or thermal latent acid catalysts. evitachem.comtetrawill.com

Structural Differences: The key structural difference is the linker between the two epoxy-cyclohexyl rings. This compound has a flexible, linear six-carbon adipate chain, while ECC has a more rigid ester linkage directly connecting the two rings. nih.gov

Influence on Curing: A study investigating the curing of these two resins with an active ester hardener, triacetyl resveratrol (TAR), found that the activation energy for the curing reaction was different for the two systems. figshare.com The flexibility of the adipate linker in this compound can facilitate different molecular conformations during network formation compared to the more constrained ECC structure. This can influence the rate of reaction and the ultimate degree of conversion.

The following table provides a qualitative comparison of key reactivity-related parameters.

| Property | This compound | 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) | Diglycidyl ether of bisphenol A (DGEBA) |

| Epoxy Type | Cycloaliphatic (Internal) | Cycloaliphatic (Internal) | Glycidyl Ether (Terminal) |

| Molecular Flexibility | High (due to adipate linker) | Moderate | Low (rigid bisphenol A core) |

| Steric Hindrance at Epoxy | High | High | Low |

| Primary Curing Mechanism | Cationic Ring-Opening | Cationic Ring-Opening | Step-Growth (e.g., with amines) |

| Reactivity with Amines | Very Low | Very Low | High |

Formation and Characterization of Polymer Networks from this compound

The transformation of liquid this compound monomer into a solid, three-dimensional thermoset network is a complex process influenced by several factors that dictate the final material properties.

Crosslink density, defined as the number of cross-linked points per unit volume, is a critical parameter that governs the mechanical and thermal properties of the final thermoset, such as its glass transition temperature (Tg), modulus, and strength. nih.govresearchgate.net

Key factors influencing crosslink density and network homogeneity include:

Curing Agent/Initiator Type and Concentration: For cationic polymerization, the type and concentration of the initiator (e.g., diaryliodonium salts, boron trifluoride complexes) are crucial. evitachem.comnih.gov Higher initiator concentrations can lead to faster reaction rates and potentially a higher crosslink density, though they may also promote side reactions that could lead to network defects.

Cure Temperature and Time: The temperature profile during curing significantly affects reaction kinetics. acs.org Higher temperatures accelerate the curing reaction but can also lead to more heterogeneous networks if the reaction proceeds too quickly, trapping unreacted groups. nih.gov An isothermal cure schedule must be carefully chosen to balance reaction rate with molecular mobility.

Presence of Hydroxyl Groups: Hydroxyl groups, either present as impurities or intentionally added (e.g., as polyols), can act as chain transfer agents in cationic polymerization. mdpi.com This process can lead to shorter polymer chains between crosslinks, effectively reducing the crosslink density and increasing the mobility of the network, which often results in a lower Tg. mdpi.com

Modifiers and Fillers: The addition of reactive diluents, toughening agents, or inorganic fillers can alter the network structure. Fillers can constrain the segmental motions of polymer chains near their surface, affecting local stiffness and network formation. researchgate.net

During the curing process, the thermosetting system undergoes two major physical transformations: gelation and vitrification. polymerinnovationblog.com

Gelation: This is the point at which a continuous, cross-linked polymer network first forms throughout the material. researchgate.net Macroscopically, it is marked by a dramatic increase in viscosity, and the material transitions from a liquid to a solid-like gel that can no longer flow. polymerinnovationblog.com The time to reach this point is known as the gel time.

Vitrification: This occurs when the glass transition temperature (Tg) of the reacting polymer network increases to the temperature of the cure (T_cure). polymerinnovationblog.com At this point, the material transforms from a liquid or rubbery state to a rigid, glassy solid. This transition severely restricts molecular mobility, causing the chemical reaction to slow down dramatically and become diffusion-controlled. nih.gov If vitrification occurs before the chemical conversion is complete, the reaction may stop short of reaching 100% cure, impacting the final properties.

The interplay between the cure temperature, gelation, and vitrification is often visualized using a Time-Temperature-Transformation (TTT) diagram. For a given cure temperature, the system will first reach gelation and then, if the cure temperature is below the final glass transition temperature of the fully cured network (T_g,∞), it will eventually vitrify. polymerinnovationblog.comresearchgate.net

The time required for gelation and vitrification is lower at higher curing temperatures, as shown in the conceptual data table below for a hypothetical cycloaliphatic epoxy system.

| Cure Temperature (°C) | Gel Time (minutes) | Vitrification Time (minutes) |

| 120 | 45 | 150 |

| 140 | 25 | 70 |

| 160 | 12 | 35 |

| 180 | 6 | 18 |

Relationship between Curing Chemistry and Resultant Network Topology

The final architecture, or topology, of the polymer network is a direct consequence of the specific chemical reactions that occur during curing. mdpi.com For this compound, which is typically cured via cationic ring-opening polymerization, the network topology is defined by the interplay of initiation, propagation, and chain transfer reactions. mdpi.comwikipedia.org

Initiation: The process begins when an initiator, such as a protonic acid generated from a photoinitiator, attacks an epoxy ring, creating a reactive cationic center (an oxonium ion). mit.edu

Propagation: This cationic center then reacts with another epoxy monomer in a chain-growth mechanism. wikipedia.org This step predominantly forms ether linkages (C-O-C) throughout the network. The propagation continues, building long polymer chains and cross-linking them into a three-dimensional structure.

Chain Transfer: As mentioned, molecules containing hydroxyl groups can interrupt the propagation step. The active cationic center can abstract a proton from a hydroxyl group, terminating that polymer chain and creating a new initiating species. mdpi.com This leads to a higher number of shorter chains within the network, influencing properties like toughness and Tg. The flexible adipate backbone of this compound allows for significant molecular rearrangement during network formation, which can influence the final topology by facilitating backbiting or cyclization reactions, although the formation of primary ether crosslinks is the dominant process. The resulting network is a complex, three-dimensional structure of cross-linked polyether chains, the density and homogeneity of which are dictated by the precise curing conditions and formulation chemistry. rsc.org

Post-Curing Treatments and Their Effects on Network Structure and Performance of this compound Thermosets

Post-curing is a critical thermal treatment step applied to thermoset polymers after the initial curing stage. This process involves subjecting the material to elevated temperatures for a specified duration to advance the cross-linking reactions toward completion. For thermosets derived from this compound, post-curing plays a pivotal role in optimizing the final properties of the material by refining the polymer network architecture. The treatment significantly influences the network structure, leading to enhanced thermal and mechanical performance.

The primary objective of post-curing is to provide the necessary thermal energy to overcome the kinetic limitations of the curing reaction. As the thermoset vitrifies during the initial cure, molecular mobility is drastically reduced, trapping unreacted functional groups within the glassy matrix. Post-curing at temperatures above the initial glass transition temperature (Tg) restores segmental mobility, allowing for further reaction between the remaining epoxy and hardener groups. This leads to a more completely cross-linked and structurally homogeneous network. mdpi.comnih.gov

The selection of a post-curing schedule, including temperature and time, is crucial and depends on the specific resin-hardener system. Anhydride-cured systems, which are common for cycloaliphatic epoxy resins like this compound, typically require high-temperature curing and post-curing to achieve optimal properties. tetrawill.comgoogle.comevitachem.com

Effects on Network Structure

The most significant effect of post-curing on the network structure of this compound thermosets is the increase in cross-link density. This is directly observable through the substantial increase in the glass transition temperature (Tg). A higher Tg indicates a more rigid network with reduced chain mobility, which is a direct consequence of a greater number of effective cross-links.

Research on analogous cycloaliphatic epoxy systems demonstrates this effect clearly. For instance, studies on blends of a cycloaliphatic epoxy resin (TTA21P) with a standard bisphenol A epoxy, cured with methylhexahydrophthalic anhydride (B1165640) (MHHPA), show a marked increase in Tg with a multi-step thermal treatment that includes a post-curing phase. As the proportion of the cycloaliphatic epoxy increases, the Tg of the final material is significantly elevated, highlighting the contribution of the cycloaliphatic structure to the high-temperature performance of the network. tetrawill.com

Table 1: Effect of Cycloaliphatic Epoxy Content and Thermal Treatment on Glass Transition Temperature (Tg)

| Percentage of Cycloaliphatic Epoxy (TTA21P) in Blend | Glass Transition Temperature (Tg) in °C |

| 0% | 135 |

| 10% | 150 |

| 20% | 165 |

| 30% | 178 |

Data derived from a study on a similar cycloaliphatic epoxy system (TTA21P) cured with MHHPA under a post-curing schedule of 100°C×2h + 140°C×2h + 180°C×1h. tetrawill.com

This increase in network density also leads to a reduction in the concentration of soluble fractions and unreacted moieties, resulting in a more chemically stable and homogeneous material. The completion of the reaction reduces the potential for outgassing and improves the dimensional stability of the final component. mdpi.comnih.gov

Effects on Performance

The structural changes induced by post-curing translate directly into enhanced performance characteristics of the this compound thermoset.

Thermal Performance: The most notable improvement is in the thermal stability of the material, as evidenced by the increased Tg. A higher Tg extends the service temperature range of the material, allowing it to maintain its structural integrity and mechanical properties at more elevated temperatures.

Mechanical Performance: Post-curing generally leads to an improvement in mechanical properties such as modulus and strength. The formation of a denser and more complete network enhances the material's ability to resist deformation and fracture. However, this can sometimes be accompanied by a decrease in toughness, as the highly cross-linked network may become more brittle.

Data from studies on related systems illustrate the impact of thermal treatment on mechanical properties. For a this compound system cured with MHHPA, specific mechanical properties are achieved after the initial cure, which are then expected to be further enhanced by post-curing. researchgate.net Furthermore, investigations into cycloaliphatic epoxy blends show a clear trend in how mechanical properties evolve with thermal treatment and composition. tetrawill.com

Table 2: Influence of Cycloaliphatic Epoxy Content on Mechanical Properties After Thermal Treatment

| Percentage of Cycloaliphatic Epoxy (TTA21P) in Blend | Impact Strength (KJ/m²) | Tensile Strength (MPa) | Bending Strength (MPa) |

| 0% | 10.5 | 75 | 130 |

| 10% | 12.0 | 78 | 135 |

| 20% | 13.5 | 82 | 140 |

| 30% | 15.0 | 85 | 138 |

Data derived from a study on a similar cycloaliphatic epoxy system (TTA21P) cured with MHHPA under a post-curing schedule of 100°C×2h + 140°C×2h + 180°C×1h. tetrawill.com

As shown in the table, an increase in the cycloaliphatic component, combined with a rigorous thermal curing schedule, leads to a continuous improvement in impact and tensile strength. tetrawill.com The bending strength shows an initial increase, peaking at around 20% content, which suggests an optimal balance between stiffness and toughness can be achieved. tetrawill.com This demonstrates that the post-curing process is a critical tool for tailoring the mechanical response of the final material.

Advanced Material Applications and Performance in Engineered Systems Utilizing Bis 3,4 Epoxycyclohexylmethyl Adipate

Bis(3,4-epoxycyclohexylmethyl) Adipate (B1204190) in High-Performance Composites and Structural Reinforcement

Bis(3,4-epoxycyclohexylmethyl) adipate is a crucial monomer in the synthesis of high-performance epoxy resins that are valued for their mechanical strength and thermal stability. evitachem.com These characteristics make it a significant component in the formulation of advanced composite materials. Composites incorporating this cycloaliphatic epoxy resin are utilized across demanding sectors such as the aerospace, automotive, and construction industries, where an exceptional strength-to-weight ratio and long-term durability are paramount.

The molecular structure of this compound, featuring two epoxy groups, allows it to engage in extensive cross-linking during the curing process. evitachem.comcymitquimica.com This formation of a dense three-dimensional network is fundamental to the enhanced mechanical properties of the final composite material. evitachem.comcymitquimica.com The adipate moiety within its structure provides a degree of flexibility to the polymer backbone, which can improve the toughness and impact resistance of the cured resin system, a desirable trait for structural components that may be subjected to dynamic loads. tetrawill.com When combined with reinforcing fibers such as carbon, glass, or aramid, resins based on this compound can be used to produce lightweight, rigid, and robust composite parts.

Electronic Encapsulation and Electrical Insulation Materials based on this compound

This compound is widely employed in the electronics industry for encapsulation and as an electrical insulation material. tetrawill.com Its properties make it suitable for protecting sensitive electronic components from environmental factors and ensuring reliable performance. evitachem.comtetrawill.com Applications include its use as an intermediate for electronic materials, in electronic embedment materials, and for potting compounds for various electronic and electrical equipment. evitachem.comtetrawill.com

The compound's low viscosity is an advantageous characteristic for these applications, as it allows for excellent impregnation of fine windings and complex geometries in electronic components. tetrawill.comtetrawill.com Furthermore, cured systems based on this adipate exhibit good heat resistance and low curing shrinkage, which are critical for preventing stress on delicate electronic parts during and after the manufacturing process. tetrawill.com

Materials used for electronic insulation must possess specific dielectric properties to ensure signal integrity and prevent electrical breakdown. This compound is recognized for its good dielectric properties, making it highly suitable for electrical insulation applications. evitachem.com Cured epoxy systems derived from cycloaliphatic epoxides are noted for their high dielectric strength and are a preferred choice for high-frequency electronic devices that require a low dielectric constant and low dielectric loss. mdpi.com

Research into cycloaliphatic epoxy systems demonstrates their superior dielectric performance compared to some conventional epoxy resins. mdpi.com For instance, a study on a flame-retardant cycloaliphatic epoxy system showed that it presented a relatively low dielectric constant (ε), decreasing from 2.8 to 2.7 over a frequency range of 1 Hz to 1 MHz. mdpi.com This low and stable dielectric constant helps to maintain signal propagation efficiency in high-frequency applications. mdpi.com The excellent insulating properties are attributed to the low concentration of polar groups and the high crosslinking density within the cured polymer network. mdpi.com

Table 1: Typical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow liquid evitachem.comxinjingchem.comwarshel.comwatson-int.comguarson.com |

| Epoxy Equivalent Weight (g/eq) | 190 - 215 evitachem.comxinjingchem.comwarshel.comwatson-int.comguarson.comtetrawill.com |

| Viscosity at 25°C (mPa·s or cP) | 400 - 750 evitachem.comxinjingchem.comguarson.comtetrawill.com |

| Density at 25°C (g/mL) | 1.149 evitachem.com |

| Water Content (%) | ≤ 0.10 xinjingchem.comguarson.com |

Moisture resistance is a critical factor for the longevity and reliability of electronic encapsulation materials. The presence of moisture can alter dielectric properties and compromise the performance of electronic devices. Cured epoxy systems based on this compound benefit from the inherent characteristics of cycloaliphatic resins. The fully saturated, aliphatic backbone of cycloaliphatic epoxides contributes to their hydrophobicity. mdpi.com

Studies on enhancing the moisture resistance of epoxy resins have shown that incorporating hydrophobic polymer chains can significantly reduce water uptake. researchgate.net For example, introducing relatively hydrophobic poly(oxybutylene) segments into an epoxy network was found to decrease equilibrium water uptake and lower the diffusion coefficient of water molecules by one to two orders of magnitude compared to systems with hydrophilic segments. researchgate.net Although specific water absorption data for this compound is not detailed in the provided context, its cycloaliphatic structure is expected to contribute positively to low water absorption, a key requirement for materials used in harsh environmental conditions. tetrawill.com

Additive Manufacturing (3D Printing) Formulations Employing this compound

Additive manufacturing, or 3D printing, is a technology that builds three-dimensional objects layer-by-layer from a digital model. tetrawill.com In the realm of photopolymer-based 3D printing, such as Stereolithography (SLA) and Digital Light Processing (DLP), cycloaliphatic epoxy resins are valuable components. tetrawill.com this compound is specifically used in these formulations to enhance the properties of the final printed objects. tetrawill.comtetrawill.com

Its primary role in 3D printing resins is to improve the flexibility and toughness of the cured material. tetrawill.comtetrawill.com The longer molecular chain of the adipate, compared to other standard cycloaliphatic epoxies, imparts better flexibility. tetrawill.com This is particularly useful for applications requiring materials that are less brittle and can withstand mechanical stress. tetrawill.com Formulations containing this compound are suitable for cationic UV curing, which allows for rapid and efficient printing processes. tetrawill.comtetrawill.com

Table 2: Comparative Material Properties in a 3D Printing Formulation A case study comparing a formulation with a standard cycloaliphatic epoxy (Case 1) versus one with this compound (Case 2, designated TTA26) demonstrates a significant improvement in material toughness. tetrawill.com

| Property | Case 1 (Standard Epoxy) | Case 2 (with TTA26) |

| Main Cycloaliphatic Epoxy | TTA21 | TTA26 |

| Material Toughness | Standard | Significantly Improved tetrawill.com |

The success of photopolymer-based 3D printing relies on the precise optimization of both the resin formulation and the printing process parameters. researchgate.netnih.gov For resins containing this compound, key variables must be carefully controlled to achieve the desired object accuracy and mechanical properties. Resin components, including the concentration of the epoxy monomer, photoinitiators, and other additives, are optimized through systematic experimentation. researchgate.netnih.gov

Process parameters such as exposure time, voxel depth (layer thickness), and light intensity are critical factors that influence the curing behavior of the resin. researchgate.netnih.gov Design of Experiments (DoE) methodologies are often used to efficiently map the effects of these variables. nih.gov For instance, studies have shown that resins with a higher cross-link density can be printed at a greater voxel depth with a higher success rate. researchgate.netnih.gov The optimization process aims to find the ideal combination of resin composition and printing parameters to ensure proper layer-to-layer adhesion (overcure depth) and dimensional fidelity of the final part. researchgate.net The inclusion of light absorbers or blockers can also be optimized to control light penetration and improve printing resolution. whiterose.ac.uk

Formulation of Adhesives and Sealants with this compound

This compound is a valued component in the formulation of high-performance adhesives and sealants. cymitquimica.com Its chemical structure, which includes two reactive epoxy groups, enables the formation of a strongly cross-linked polymer network upon curing. cymitquimica.com This network structure is responsible for the excellent adhesion, chemical resistance, and durability of the final adhesive or sealant. cymitquimica.com

These formulations are used in applications that demand robust bonding to a variety of substrates, including metals and composites. The cured products exhibit good thermal stability and low volatility, which are advantageous for industrial applications. cymitquimica.com The inherent flexibility imparted by the adipate component can also contribute to the performance of sealants, allowing them to accommodate movement and maintain a seal under changing conditions. The principles of formulating adhesives and sealants involve a deep understanding of how different chemical components, such as epoxy resins, curing agents, and fillers, interact to produce the desired physical and chemical properties. dokumen.pub

Development of Coatings and Inks with Enhanced Durability and Weatherability

This compound is a key cycloaliphatic epoxy resin utilized in the formulation of high-performance coatings and inks. Its molecular structure, which lacks the aromatic rings found in standard bisphenol-A based epoxy resins, is the primary reason for its exceptional resistance to ultraviolet (UV) degradation. This inherent UV stability makes it an ideal choice for outdoor and protective coatings that require long-term color and gloss retention. When formulated into coatings, this resin contributes to a durable, cross-linked network that provides a robust barrier against environmental factors.

The performance of coatings and inks derived from this compound is characterized by excellent weatherability. These formulations resist yellowing, chalking, and degradation upon prolonged exposure to sunlight and harsh weather conditions. The adipate backbone in the molecule imparts a degree of flexibility to the cured coating, which enhances its toughness and resistance to cracking, especially on substrates that experience thermal cycling or minor flexing. This combination of flexibility and hardness results in a durable finish with superior abrasion and chemical resistance. tetrawill.comgoogle.com

In the realm of printing inks, particularly for UV-curable systems, this compound offers low viscosity, which is beneficial for formulation and application processes. tetrawill.comxinjingchem.com It facilitates rapid curing under UV light through cationic polymerization, leading to the formation of tough, durable films with excellent adhesion to a variety of substrates, including plastics and metals. google.comnagaseamerica.com The resulting inks exhibit high surface hardness, solvent resistance, and maintain their integrity in demanding environments. guarson.com